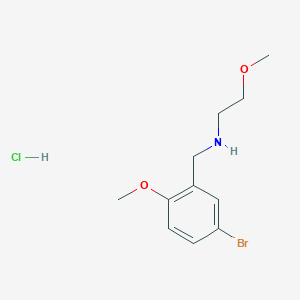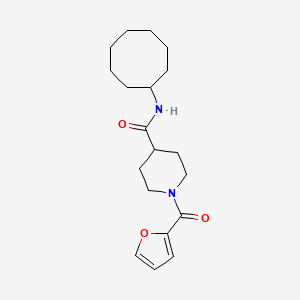
N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is also known as 25B-NBOMe, and it belongs to the family of N-benzylphenethylamines. The purpose of
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride has been the subject of scientific research due to its potential applications in the field of medicine. This compound has been shown to have a high affinity for the serotonin 2A receptor, which is a target for many drugs used in the treatment of psychiatric disorders. N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride has also been shown to have hallucinogenic effects, which has led to its use in research on the neural basis of perception and consciousness.
Wirkmechanismus
The mechanism of action of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride involves its binding to the serotonin 2A receptor. This binding results in the activation of the receptor, which leads to the activation of downstream signaling pathways. The activation of these pathways is thought to be responsible for the hallucinogenic effects of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride are not fully understood. However, studies have shown that this compound has hallucinogenic effects, which include altered perception, thought, and mood. N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride has also been shown to have a high affinity for the serotonin 2A receptor, which suggests that it may have potential applications in the treatment of psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride in lab experiments include its high affinity for the serotonin 2A receptor, which makes it a useful tool for studying the neural basis of perception and consciousness. However, the limitations of using this compound in lab experiments include its potential for hallucinogenic effects, which can complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride. One direction is to investigate its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study its mechanism of action in more detail, including its interactions with other receptors and signaling pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and risks.
Synthesemethoden
The synthesis of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride involves several steps. The first step involves the reaction of 2-methoxyethanamine with 5-bromo-2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine. The second step involves the reaction of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine with hydrochloric acid, which results in the formation of N-(5-bromo-2-methoxybenzyl)-2-methoxyethanamine hydrochloride.
Eigenschaften
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-methoxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2.ClH/c1-14-6-5-13-8-9-7-10(12)3-4-11(9)15-2;/h3-4,7,13H,5-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJXZESPABYXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCC1=C(C=CC(=C1)Br)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopropyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B5377497.png)

![2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5377514.png)
![4-amino-N'-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5377542.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377547.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol](/img/structure/B5377555.png)
![6-{3-chloro-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5377556.png)
![6-methyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B5377565.png)
![methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5377570.png)
![N-methyl-5-(1,4-oxazepan-4-ylmethyl)-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5377575.png)

![N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-2-(2-hydroxyphenoxy)acetamide](/img/structure/B5377600.png)
![N~4~-[3-(acetylamino)phenyl]-N~1~,N~1~-dimethyl-1,4-piperidinedicarboxamide](/img/structure/B5377608.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-propoxybenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377614.png)